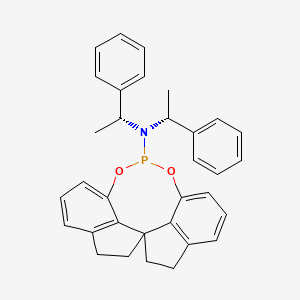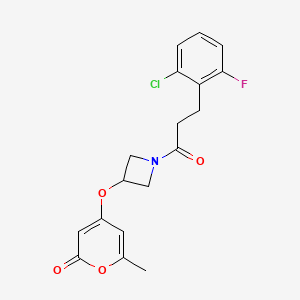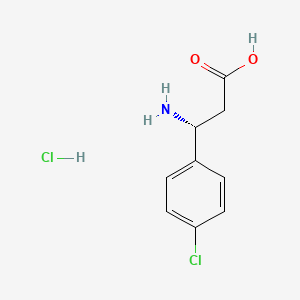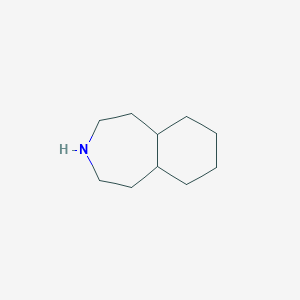
(S)-Siphos-PE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Siphos-PE: is a chiral phosphine ligand used in asymmetric synthesis and catalysis. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in organic chemistry.
作用机制
Mode of Action
(S)-Siphos-PE interacts with its targets through its unique structural features. The chiral spiro phosphoramidate moiety of the compound allows it to bind to its targets and modulate their activity .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used to synthesize spiroindolenines through palladium-catalyzed intramolecular dearomative arylation of haloaryl-3-substituted indoles . It is also used in the enantioselective conjugate addition compound by copper-catalyzed 1,4-addition of diethylzinc to cyclic enones . These pathways have downstream effects that contribute to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of spiroindolenines, it contributes to the formation of a complex molecular structure with potential biological activity . In the copper-catalyzed 1,4-addition of diethylzinc to cyclic enones, it helps produce enantioselective conjugate addition compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other molecules, and the specific conditions under which the compound is stored .
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis of (S)-Siphos-PE: typically involves the reaction of a chiral phosphine precursor with an appropriate electrophile under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Reaction Conditions: The synthesis usually requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine. The reaction temperature and solvent choice can vary depending on the specific synthetic route.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory procedures with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired enantiomeric purity.
化学反应分析
Types of Reactions:
Oxidation: (S)-Siphos-PE can undergo oxidation reactions, often leading to the formation of phosphine oxides.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: this compound is involved in substitution reactions, where it can replace other ligands in coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of metal catalysts and appropriate solvents to facilitate ligand exchange.
Major Products:
Phosphine Oxides: Formed during oxidation reactions.
Reduced Phosphines: Resulting from reduction reactions.
Metal Complexes: Formed during substitution reactions with various metal centers.
科学研究应用
Chemistry:
Asymmetric Catalysis: (S)-Siphos-PE is widely used in asymmetric hydrogenation and other catalytic processes to produce enantiomerically pure compounds.
Ligand Design: It serves as a model for designing new chiral ligands with improved properties.
Biology:
Enzyme Mimicry: Used in the study of enzyme-like catalytic processes due to its chiral nature.
Medicine:
Drug Synthesis: Employed in the synthesis of chiral drugs, enhancing the efficacy and reducing side effects of pharmaceuticals.
Industry:
Fine Chemicals: Utilized in the production of fine chemicals and intermediates for various industrial applications.
相似化合物的比较
®-Siphos-PE: The enantiomer of (S)-Siphos-PE, used in similar applications but with opposite chiral properties.
BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.
Uniqueness:
High Enantioselectivity: this compound is known for its exceptional enantioselectivity in various reactions, making it a preferred choice in asymmetric synthesis.
Versatility: It can be used in a wide range of catalytic processes, from hydrogenation to cross-coupling reactions.
属性
CAS 编号 |
500997-70-6 |
|---|---|
分子式 |
C66H64N2O4P2 |
分子量 |
1011.2 g/mol |
IUPAC 名称 |
N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
InChI |
InChI=1S/2C33H32NO2P/c2*1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h2*3-18,23-24H,19-22H2,1-2H3/t2*23-,24-,33?/m11/s1 |
InChI 键 |
COHSRDWBJBTJNQ-PZPZOJBSSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
规范 SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2533973.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2533974.png)
![(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2533976.png)
![ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2533977.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2533981.png)
![N-(2,4-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2533983.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2533985.png)
![4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2533987.png)
![1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2533991.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2533992.png)


![4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide](/img/structure/B2533996.png)
